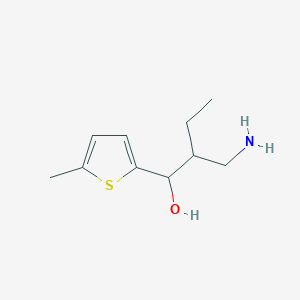

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a butanol chain with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes:

Thiophene Functionalization: Starting with 5-methylthiophene, a halogenation reaction introduces a halogen atom at the 2-position.

Grignard Reaction: The halogenated thiophene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the butanol chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the thiophene ring or the aminomethyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol has several applications in scientific research:

Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.

Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: Investigated for its interactions with biological systems, including potential enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol depends on its specific application:

Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)-1-(thiophen-2-yl)butan-1-ol: Lacks the methyl group on the thiophene ring.

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)ethanol: Has a shorter carbon chain.

Uniqueness

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is unique due to the presence of both the aminomethyl group and the butanol chain, which confer specific chemical and physical properties that can be exploited in various applications.

Biological Activity

2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, with the molecular formula C10H17NOS and a molecular weight of 199.32 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The compound features a thiophene ring, an amino group, and a hydroxyl group, which contribute to its biological activity. The presence of these functional groups allows for various chemical interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.32 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H17NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8-9,12H,3,6,11H2,1-2H3 |

| Canonical SMILES | CCC(C)(CN)C(C1=C(C=CS1)C)O |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the thiophene ring can participate in π-stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Gram-positive bacteria : Compounds containing thiophene rings have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus due to their ability to penetrate the bacterial cell wall more effectively than Gram-negative bacteria .

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicate that certain structural modifications can enhance cytotoxicity while minimizing toxicity to normal cells .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of a series of thiophene derivatives against several bacterial strains. The results showed that compounds with similar structures to this compound exhibited significant inhibition zones against E. coli and S. aureus, highlighting their potential as antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers tested several derivatives against lipopolysaccharide-induced inflammation in macrophages. The results demonstrated that specific modifications to the butanol backbone increased the compound's ability to reduce inflammatory markers significantly .

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

2-(aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol |

InChI |

InChI=1S/C10H17NOS/c1-3-8(6-11)10(12)9-5-4-7(2)13-9/h4-5,8,10,12H,3,6,11H2,1-2H3 |

InChI Key |

VBZCCHIGHAPYSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C1=CC=C(S1)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.